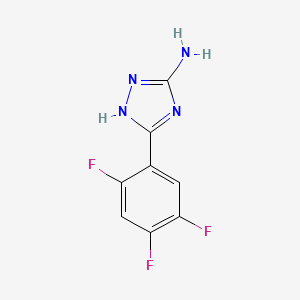
5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trifluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor of certain enzymes. Additionally, the triazole ring can interact with nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
The uniqueness of 5-Amino-3-(2,4,5-trifluorophenyl)-1H-1,2,4-triazole lies in the presence of the trifluorophenyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C8H5F3N4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
5-(2,4,5-trifluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H5F3N4/c9-4-2-6(11)5(10)1-3(4)7-13-8(12)15-14-7/h1-2H,(H3,12,13,14,15) |
InChI Key |
BYQWPVQEVPZKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C2=NC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



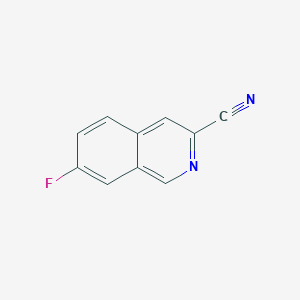
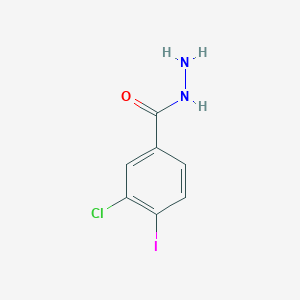
![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

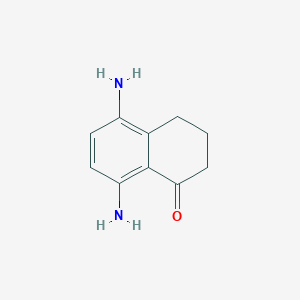
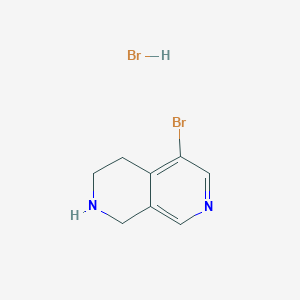
![2-Chloro-1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676843.png)
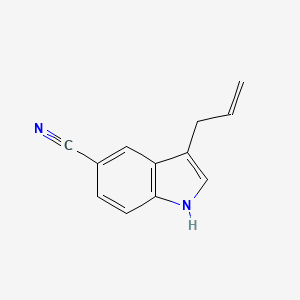
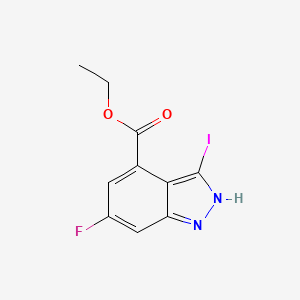
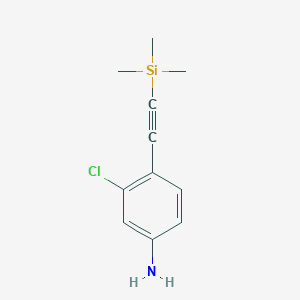
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
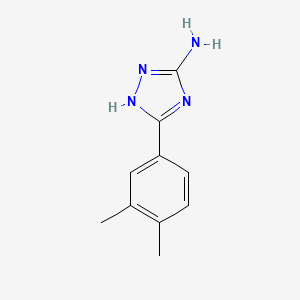
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
